molecular formula C8H7FO B6612994 (2S)-2-(3-fluorophenyl)oxirane CAS No. 1014696-09-3

(2S)-2-(3-fluorophenyl)oxirane

Cat. No. B6612994
CAS RN: 1014696-09-3
M. Wt: 138.14 g/mol
InChI Key: HNBRZCKMGQHNJA-MRVPVSSYSA-N
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Description

(2S)-2-(3-fluorophenyl)oxirane, also known as (2S)-2-fluoro-3-phenoxypropane, is a fluorinated oxirane compound with potential applications in the synthesis of various biologically active compounds. Oxiranes are a class of cyclic ethers that are useful building blocks for the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and fragrances. This compound is of particular interest due to its unique combination of properties, including its low volatility and high stability. In addition, its ability to form stable complexes with metal ions makes it a useful starting material for the synthesis of metal-containing compounds.

Scientific Research Applications

(2S)-2-(3-fluorophenyl)oxirane has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various metal-containing compounds, including lanthanide complexes, which are useful for a variety of applications. It has also been used in the synthesis of various biologically active compounds, including antibiotics, antitumor agents, and antiviral agents. In addition, it has been used in the synthesis of a variety of other compounds, including fragrances and flavorings.

Mechanism of Action

The mechanism of action of (2S)-2-(3-fluorophenyl)oxirane is not well understood. It is believed that the oxirane ring is cleaved by a base, such as potassium carbonate, resulting in the formation of a carboxylic acid and an alcohol. The carboxylic acid can then react with a variety of compounds, including metal ions, resulting in the formation of a variety of metal-containing compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is believed that the compound is not toxic and does not have any significant adverse effects on humans or other organisms. However, further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

The main advantage of (2S)-2-(3-fluorophenyl)oxirane is its low volatility and high stability, which make it ideal for use in laboratory experiments. In addition, its ability to form stable complexes with metal ions makes it a useful starting material for the synthesis of metal-containing compounds. However, the reaction of 3-fluorophenol with ethylene oxide is highly exothermic and can become too vigorous if the reaction vessel is not cooled.

Future Directions

The potential future directions for (2S)-2-(3-fluorophenyl)oxirane include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of various biologically active compounds. In addition, further research into its ability to form stable complexes with metal ions could lead to the development of novel metal-containing compounds with potential applications in a variety of fields. Finally, the development of new synthesis methods for the compound could lead to the development of more efficient and cost-effective methods for its production.

Synthesis Methods

The most commonly used method for the synthesis of (2S)-2-(3-fluorophenyl)oxirane is the reaction of 3-fluorophenol with ethylene oxide in the presence of a base, typically potassium carbonate. The reaction is typically carried out at room temperature in an inert atmosphere. The reaction is highly exothermic, so the reaction vessel must be cooled to prevent the reaction from becoming too vigorous. The reaction is typically complete within 1-2 hours. The product can then be isolated by distillation or by extraction with an appropriate solvent.

properties

IUPAC Name

(2S)-2-(3-fluorophenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBRZCKMGQHNJA-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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